molecular formula C15H17NO2 B3172494 2-(4-Ethoxyphenoxy)-5-methylaniline CAS No. 946728-53-6

2-(4-Ethoxyphenoxy)-5-methylaniline

Cat. No. B3172494
CAS RN: 946728-53-6
M. Wt: 243.3 g/mol
InChI Key: XXDDYDSDXRTSAX-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-5-methylaniline, also known as EPM, is an aromatic amine compound with a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, as well as for its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

2-(4-Ethoxyphenoxy)-5-methylaniline has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, such as 2-amino-4-ethoxyphenylacetic acid, which is used in the treatment of Alzheimer’s disease. It is also used as a reagent in the synthesis of other aromatic amines, such as 4-methoxyphenylacetic acid, which is used in the treatment of Parkinson’s disease. Additionally, it is used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen.

Mechanism of Action

2-(4-Ethoxyphenoxy)-5-methylaniline acts as a catalyst in the synthesis of various organic compounds. It is believed that the reaction occurs through a nucleophilic substitution mechanism, in which the electron-rich nitrogen atom of the amine group of the compound acts as a nucleophile and attacks the electron-poor carbon atom of the 4-ethoxyphenol. This leads to the formation of a new carbon-nitrogen bond and the release of a hydrogen atom.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, and to be effective in the treatment of depression, anxiety, and other mental health disorders.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxyphenoxy)-5-methylaniline is a relatively inexpensive and easy to obtain compound, making it a useful reagent for laboratory experiments. Additionally, it is relatively stable and has a low toxicity level, making it safe to use in laboratory experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 2-(4-Ethoxyphenoxy)-5-methylaniline. It could be used as a catalyst in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used to develop new drugs for the treatment of various diseases and disorders. Furthermore, it could be used as a reagent in the synthesis of other aromatic amines, such as 4-methoxyphenylacetic acid, which could be used in the treatment of Parkinson’s disease. Finally, it could be used in the development of new materials, such as polymers, nanomaterials, and semiconductors.

properties

IUPAC Name

2-(4-ethoxyphenoxy)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-9-4-11(2)10-14(15)16/h4-10H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDDYDSDXRTSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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